molecular formula C13H17NO2 B098154 Ritalinic acid CAS No. 19395-41-6

Ritalinic acid

Cat. No.: B098154
CAS No.: 19395-41-6
M. Wt: 219.28 g/mol
InChI Key: INGSNVSERUZOAK-UHFFFAOYSA-N
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Description

When administered orally, methylphenidate is extensively metabolized in the liver by hydrolysis of the ester group, yielding ritalinic acid . This compound is pharmacologically inactive but plays a crucial role in the metabolism and pharmacokinetics of its parent compounds.

Mechanism of Action

Target of Action

Ritalinic acid is a major metabolite of the psychostimulant drugs methylphenidate, dexmethylphenidate, and ethylphenidate . The primary targets of these drugs are the dopamine and norepinephrine transporters in the brain . These transporters play a crucial role in regulating the concentration of dopamine and norepinephrine in the synaptic cleft, thereby modulating neurotransmission .

Mode of Action

Methylphenidate, from which this compound is derived, acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) . By blocking the reuptake of these neurotransmitters, it increases their presence in the extraneuronal space and prolongs their action . This compound itself is considered to have little to no pharmacologic activity .

Biochemical Pathways

Methylphenidate is extensively metabolized in the liver by hydrolysis of the ester group, yielding this compound . This hydrolysis is catalyzed by carboxylesterase 1 (CES1A1), an enzyme highly expressed in the liver, intestine, placenta, and brain .

Pharmacokinetics

After oral administration of methylphenidate, it is rapidly and extensively metabolized by carboxylesterase CES1A1 to this compound . The bioavailability of methylphenidate taken orally ranges from 11% to 52% . Most of the dose is excreted in the urine as this compound (60% to 86%) .

Result of Action

, the parent compound methylphenidate has significant effects. It reduces symptoms of attention-deficit hyperactivity disorder (ADHD), such as distractibility, short attention span, hyperactivity, emotional lability, and impulsivity . It also enhances cognitive function, including sustained attention and working memory .

Action Environment

The action of this compound, as a metabolite of methylphenidate, can be influenced by various environmental factors. For instance, the presence of ethanol can lead to the formation of ethylphenidate, which is also pharmacologically active . Additionally, the activity of the metabolizing enzyme CES1A1 can be affected by factors such as genetic polymorphisms, potentially influencing the rate of this compound formation .

Biochemical Analysis

Biochemical Properties

Ritalinic acid is formed through the action of carboxylesterase 1 (CES1A1), an enzyme highly expressed in the liver, intestine, placenta, and brain . The hydrolysis of methylphenidate to form this compound is catalyzed by CES1A1 .

Cellular Effects

This compound is considered an inactive metabolite, meaning it does not have significant pharmacological activity . Its formation is a crucial step in the metabolism and elimination of methylphenidate and its analogs from the body .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its formation from methylphenidate. Methylphenidate is extensively metabolized in the liver by hydrolysis of the ester group, a reaction catalyzed by the enzyme carboxylesterase 1 (CES1A1), to yield this compound .

Temporal Effects in Laboratory Settings

This compound concentrations in oral fluid were found to peak at 0.5 h after administration of a fast-release formulation of methylphenidate .

Dosage Effects in Animal Models

It is known that the formation of this compound is a key step in the metabolism and elimination of these drugs .

Metabolic Pathways

This compound is part of the metabolic pathway of methylphenidate and its analogs. Methylphenidate is metabolized in the liver, with this compound being the primary metabolite . This process involves the enzyme carboxylesterase 1 (CES1A1) .

Transport and Distribution

It is known that methylphenidate, from which this compound is derived, is extensively distributed in the body .

Subcellular Localization

Given that it is a metabolite formed in the liver, it is likely to be found in hepatic cells

Preparation Methods

Synthetic Routes and Reaction Conditions

Ritalinic acid can be synthesized through various methods. One common synthetic route involves the hydrolysis of methylphenidate. Methylphenidate is first subjected to hydrolysis under acidic or basic conditions to yield this compound . The reaction typically involves heating methylphenidate with hydrochloric acid or sodium hydroxide, followed by neutralization and extraction of the product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of carboxylesterase enzymes to catalyze the hydrolysis of methylphenidate . This enzymatic process is efficient and can be scaled up for large-scale production. The use of biocatalysts ensures high specificity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

Ritalinic acid undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction of this compound can yield reduced derivatives, although this is less common.

    Substitution: The phenyl ring in this compound can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

Ritalinic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in that it is an inactive metabolite, whereas its parent compounds are active psychostimulants. This distinction is important for understanding the metabolism and pharmacokinetics of these drugs. Additionally, this compound serves as a key intermediate in the synthesis of various methylphenidate analogues, highlighting its significance in pharmaceutical chemistry .

Properties

IUPAC Name

2-phenyl-2-piperidin-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGSNVSERUZOAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864888
Record name Ritalinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19395-41-6
Record name 2-Piperidineacetic acid, α-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19395-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ritalinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019395416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ritalinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-phenylpiperidine-2-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.094
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Ritalinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042008
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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